- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane, China, , ,
Cas no 97858-62-3 ((S,S)-Dipamp)

(S,S)-Dipamp structure
Nome do Produto:(S,S)-Dipamp
(S,S)-Dipamp Propriedades químicas e físicas
Nomes e Identificadores
-
- (S,S)-DIPAMP
- (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (S,S)-(+)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane
- (S,S)-Ethylenebis[(2-methoxyphenyl)phenylphosphine]
- (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane
- (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]
- 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane
- HS6F5EW3U6
- Dipamp, (S,S)-
- Phosphine, 1,1'-(1,2-ethanediyl)bis(1-(2-methoxyphenyl)-1-phenyl-, (1S,1'S)-
- OR310819
- AK117711
- AB1011200
- ST24036672
- Ethylenebis[(S)-(o-anisyl)(phenyl)phosphine]
- Q411299
- (S,S)-(+)-1,2-Bis[2-metho
- (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] (ACI)
- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, (1S,1′S)- (9CI)
- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, [S-(R*,R*)]- (ZCI)
- (S,S)-(+)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane
- (S,S)-DIPAMP, >=95%
- (S,S)-DIPAMP, 95%
- CS-W013836
- MFCD05863547
- (R,R)-DIPAMP (S,S)-FORM [MI]
- SCHEMBL259791
- T71507
- (S)-(2-methoxyphenyl)({2-[(S)-(2-methoxyphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane
- (+)-DIPAMP
- AKOS008901422
- GS-0007
- (S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
- DTXSID101027541
- 97858-62-3
- UNII-HS6F5EW3U6
- (S,S)-Dipamp
-
- MDL: MFCD05863547
- Inchi: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32+
- Chave InChI: QKZWXPLBVCKXNQ-MEKGRNQZSA-N
- SMILES: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@@](C1C=CC=CC=1)C1C=CC=CC=1OC
Propriedades Computadas
- Massa Exacta: 458.15645413g/mol
- Massa monoisotópica: 458.15645413g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 9
- Complexidade: 472
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: 5.8
- Superfície polar topológica: 18.5
Propriedades Experimentais
- Cor/Forma: White powder
- Ponto de Fusão: 101-105 °C (lit.)
- Ponto de ebulição: 580.2±45.0 °C at 760 mmHg
- Ponto de Flash: 383.0±29.0 °C
- Índice de Refracção: 85 ° (C=1, CHCl3)
- PSA: 45.64000
- LogP: 5.26940
- Rotação Específica: 82 º (c=1 in chloroform)
- Solubilidade: Insoluble in water
- Actividade Óptica: [α]22/D +82, c = 1 in chloroform
- Pressão de vapor: No data available
(S,S)-Dipamp Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: R36/37/38
- Instrução de Segurança: S26;S36/37
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C
(S,S)-Dipamp Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A850656-50mg |
1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane |
97858-62-3 | 98% | 50mg |
$68.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002465-250mg |
(S,S)-Dipamp |
97858-62-3 | 97% | 250mg |
¥1371 | 2024-07-19 | |
Key Organics Ltd | GS-0007-10MG |
(S,S)-(+)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |
97858-62-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250916-100mg |
(S,S)-DIPAMP, |
97858-62-3 | ≥97% | 100mg |
¥632.00 | 2023-09-05 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600390-100mg |
(S,S)-Dipamp |
97858-62-3 | 98% | 100mg |
¥520.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S45940-250mg |
1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane |
97858-62-3 | 250mg |
¥1206.0 | 2021-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3036-100MG |
(S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane |
97858-62-3 | >97.0%(GC)(T) | 100mg |
¥500.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S115578-1g |
(S,S)-DIPAMP |
97858-62-3 | 97% | 1g |
¥3,460.00 | 2021-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28037-100mg |
(S,S)-DIPAMP, 97% |
97858-62-3 | 97% | 100mg |
¥953.00 | 2023-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IM519-100mg |
(S,S)-Dipamp |
97858-62-3 | 97% | 100mg |
¥527.0 | 2022-05-30 |
(S,S)-Dipamp Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 10 h, 50 °C; 50 °C → 0 °C
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Referência
- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesJapan, 1990, 112(13), 5244-52,
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine , Trichlorosilane
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Referência
- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesJournal of the American Chemical Society, 1990, 112(13), 5244-52,
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Tetramethylammonium chloride , Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Referência
- Enantioselective Synthesis of Homochiral Au13 Nanoclusters and Their Chiroptical ActivitiesInorganic Chemistry, 2019, 58(6), 3670-3675,
Método de produção 6
Condições de reacção
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
Referência
- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranesJapan, 1990, 112(13), 5244-52,
Método de produção 8
Condições de reacção
Referência
- Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic PropertiesChirality, 2013, 25(11), 709-718,
Método de produção 9
Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Sodium sulfate Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C
Referência
- Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR SpectroscopyACS Catalysis, 2013, 3(7), 1431-1438,
Método de produção 10
Condições de reacção
1.1 Reagents: Methyldiethoxysilane Catalysts: Bis(p-nitrophenyl) phosphate Solvents: Toluene ; 8 - 48 h, 110 °C; 110 °C → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt
1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt
1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C
Referência
- Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to PhosphinesTributylamineJournal of the American Chemical Society, 2012, 134(44), 18325-18329,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C
1.3 Reagents: Water
1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C
1.3 Reagents: Water
Referência
- Method of synthesizing chiral 1,2-bis[(2-methoxyphenyl)phenyl-phosphino]ethane, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
2.1 Reagents: Diethylamine
2.1 Reagents: Diethylamine
Referência
- Preparation of optically active phosphines, Japan, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
Referência
- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranesJournal of the American Chemical Society, 1990, 112(13), 5244-52,
Método de produção 14
Condições de reacção
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
Referência
- Preparation of optically active phosphines, Japan, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
(S,S)-Dipamp Raw materials
-
- 1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
- Methyllithium (1.6M in Diethyl Ether)
- L(-)-Menthol
- (R,R)-Dipamp
- 1,2-Dibromoethane
- Boron,trihydro[(2-methoxyphenyl)methylphenylphosphine-kP]-, [T-4-(S)]-
- (r)-(-)-o-anisylmethylphenylphosphine borane
- 1,2-ethandiylbis[(o-anisylphenyl)phenyl]phosphine oxide
- Phosphine oxide, (2-methoxyphenyl)methylphenyl-, (1S)-
- 2-Methoxyphenylmagnesium Bromide Solution (1.0 M in THF)
- 2-Bromoanisole
- Ethylenebis(diphenylphosphine)
- Phosphinic chloride, (2-methoxyphenyl)phenyl-
- Phosphine oxide, (2-methoxyphenyl)methylphenyl-
(S,S)-Dipamp Preparation Products
(S,S)-Dipamp Literatura Relacionada
-
1. IrAu12 superatom modified by chiral diphosphines: doping-induced enhancement of chiroptical activityHaru Hirai,Takuya Nakashima,Shinjiro Takano,Yukatsu Shichibu,Katsuaki Konishi,Tsuyoshi Kawai,Tatsuya Tsukuda J. Mater. Chem. C 2023 11 3095
-
2. Asymmetric 1,4-addition of triarylbismuths to enones catalyzed by dicationic palladium(ii) complexesTakashi Nishikata,Yasunori Yamamoto,Norio Miyaura Chem. Commun. 2004 1822
-
Angharad Baber,Johannes G. de Vries,A. Guy Orpen,Paul G. Pringle,Karl von der Luehe 1-symmetric diphosphines in rhodium-catalysed hydrogenations. Angharad Baber Johannes G. de Vries A. Guy Orpen Paul G. Pringle Karl von der Luehe Dalton Trans. 2006 4821
-
Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411
-
Yi Chiao Fan,Ohyun Kwon Chem. Commun. 2013 49 11588
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97858-62-3)(S,S)-Dipamp

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):175.0/523.0